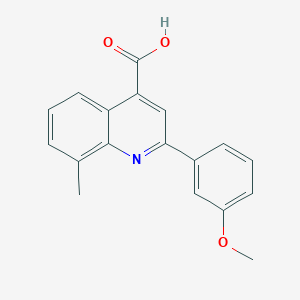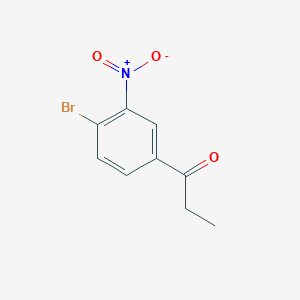![molecular formula C12H12N4O2 B011077 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-45-4](/img/structure/B11077.png)
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound belongs to the family of pyrazoloquinolines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine is not fully understood. However, it has been reported to act as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of the kinase and prevents the phosphorylation of its substrates. This leads to the inhibition of the kinase activity and downstream signaling pathways. The inhibition of histone deacetylases by this compound is also believed to contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine in lab experiments is its ability to modulate various biological targets. This makes it a versatile tool for studying cellular processes and signaling pathways. Another advantage is its relatively simple synthesis method, which makes it easily accessible to researchers. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate. The reaction yields the desired product in moderate to good yields. This method has been reported in the literature and has been used by several research groups.
Applications De Recherche Scientifique
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine has potential applications in scientific research due to its ability to modulate various biological targets. It has been reported to act as an inhibitor of protein kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Propriétés
Numéro CAS |
106835-45-4 |
|---|---|
Formule moléculaire |
C12H12N4O2 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4O2/c1-17-9-4-6-3-7-11(13)15-16-12(7)14-8(6)5-10(9)18-2/h3-5H,1-2H3,(H3,13,14,15,16) |
Clé InChI |
PWFMGWOLIUNSRG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N |
SMILES canonique |
COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N |
Autres numéros CAS |
106835-45-4 |
Synonymes |
3-amino-6,7-dimethoxy-1H-pyrazole(3,4-b)quinoline compound 85-83 compound-85-83 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)




